Ponceau SX
Overview
Description
Ponceau SX, also known as 3-(2,4-Dimethyl-5-sulfophenylazo)-4-hydroxynaphthalene-1-sulfonic acid disodium salt, is a synthetic azo dye. It is commonly used as a food colorant and in various industrial applications. The compound is known for its bright red color and is often used in cosmetics, pharmaceuticals, and as a biological stain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ponceau SX is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dimethyl-5-aminobenzenesulfonic acid. This intermediate is then coupled with 4-hydroxynaphthalene-1-sulfonic acid to form the final product. The reaction typically occurs in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through filtration and crystallization processes. The final product is dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Ponceau SX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Breakdown products include smaller aromatic compounds.
Reduction: Aromatic amines such as 2,4-dimethyl-5-aminobenzenesulfonic acid.
Substitution: Various substituted aromatic sulfonic acids.
Scientific Research Applications
Ponceau SX is widely used in scientific research for various applications:
Biology: Used as a stain for proteins in techniques such as Western blotting.
Chemistry: Employed as a pH indicator and in the study of azo dye reactions.
Medicine: Investigated for its potential use in drug formulations and as a diagnostic stain.
Industry: Utilized in the production of cosmetics, food colorants, and textiles
Mechanism of Action
The primary mechanism of action of Ponceau SX involves its ability to bind to proteins and other biological molecules. The azo dye forms strong interactions with amino acid residues, particularly those with positive charges. This binding is reversible, allowing for the temporary staining of proteins without permanent alteration .
Comparison with Similar Compounds
Similar Compounds
Ponceau S: Another azo dye used for similar staining purposes but with different chemical properties.
Coomassie Brilliant Blue: A dye used for protein staining with higher sensitivity but less reversibility.
Erythrosin B: A red dye used in food and cosmetics with different staining properties.
Uniqueness
Ponceau SX is unique due to its specific binding properties and reversible staining capabilities. Unlike Coomassie Brilliant Blue, this compound does not permanently fix proteins, allowing for further analysis after staining. Its bright red color and compatibility with various membranes make it a versatile tool in biological and chemical research .
Properties
CAS No. |
4548-53-2 |
---|---|
Molecular Formula |
C18H16N2NaO7S2 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
disodium;3-[(2,4-dimethyl-5-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16N2O7S2.Na/c1-10-7-11(2)16(28(22,23)24)8-14(10)19-20-15-9-17(29(25,26)27)12-5-3-4-6-13(12)18(15)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27); |
InChI Key |
VFSIIPVBUFWKCF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O)S(=O)(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O)C.[Na] |
4548-53-2 | |
physical_description |
Ponceau sx appears as red crystals. Aqueous solution is yellowish-red. (NTP, 1992) |
solubility |
Soluble (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ponceau SX is an azo dye with the chemical name 7-hydroxy-8-[(4-sulfo-1-naphthalenyl)azo]-1,3-naphthalenedisulfonic acid. Its molecular formula is C20H14N2O10S3, and its molecular weight is 506.48 g/mol.
A: High-performance liquid chromatography (HPLC) coupled with UV-diode array detection is a validated method for analyzing this compound in various matrices, including food products. [] This technique allows for the separation and quantification of this compound even in complex mixtures. [] Other methods, like high-performance capillary electrophoresis, have also been employed for simultaneous detection of multiple banned azo dyes, including this compound, in food and beverages. []
A: Yes, research in Turkey revealed the presence of this compound in several food items where its use is banned. For instance, eleven out of twenty-five candy samples tested positive for this compound. [] Furthermore, sixteen out of twenty-nine ice cream samples, a product category where dye addition is not permitted according to Turkish food regulations, were found to contain this compound. []
A: Studies have raised significant concerns about the potential carcinogenicity of this compound. [] Research has shown that this compound can cause cancerous tumors in laboratory animals. [] While the mechanisms behind these carcinogenic properties aren't fully elucidated in the provided abstracts, the presence of the azo group (-N=N-) in its structure is a key point of concern, as the metabolic breakdown of azo dyes can release potentially carcinogenic aromatic amines. []
A: Research indicates that this compound can inhibit oxygen uptake in mitochondria isolated from rat livers. [] This inhibition suggests that this compound might interfere with cellular energy production, potentially impacting various metabolic processes. [] Additionally, studies have shown that this compound can inhibit the activity of trypsin, a digestive enzyme crucial for protein breakdown in the small intestine. [] This inhibition may lead to reduced nutrient absorption or other digestive complications. []
A: While the provided abstracts don't delve into specific alternatives for this compound, the development of hydrophobic layered double hydroxide-based composite pigments offers a potential substitute in cosmetic applications. [] These composite pigments, incorporating organic dye anions and layered double hydroxides, demonstrate color adjustability, good hydrophobicity, and satisfactory biocompatibility, indicating promise as potential replacements for traditional dyes like this compound. []
A: Research on intestinal anaerobes suggests that this compound can be reduced by these microorganisms. [] This reduction process, likely facilitated by azoreductase enzymes, can lead to the cleavage of the azo bond in this compound, generating potentially harmful aromatic amines. [] This microbial metabolism of this compound in the gut highlights a possible route of exposure to these breakdown products, raising further concerns about its safety. []
A: While the provided abstracts lack detailed structure-activity relationship (SAR) studies for this compound, the presence and position of sulfonate groups (-SO3-) in its structure seem to influence its biliary excretion rate. [] This observation suggests that structural modifications, particularly concerning the number and location of sulfonate groups, might alter the pharmacokinetic properties of this compound and potentially its biological activity. []
A: Due to safety concerns, this compound, along with five other synthetic food colorants, has been recommended for withdrawal from use in food products. [] This recommendation stems from a report by the Food Standards Committee, highlighting the potential health risks associated with these dyes. [] While some countries still permit its use, albeit in restricted amounts, the overall trend leans towards phasing out this compound from food and cosmetic applications due to its potential carcinogenicity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.